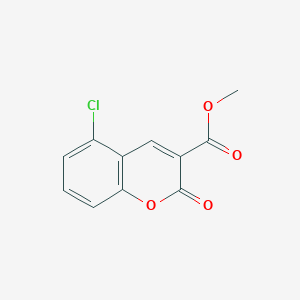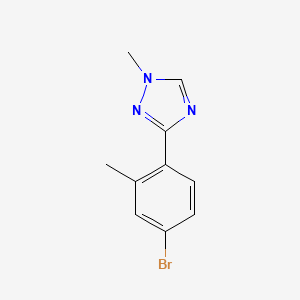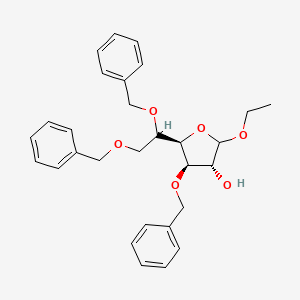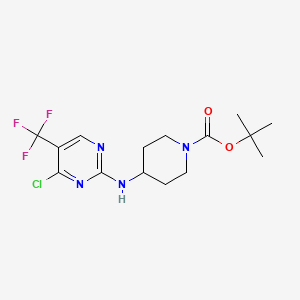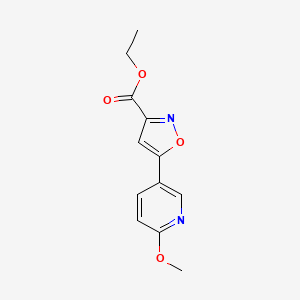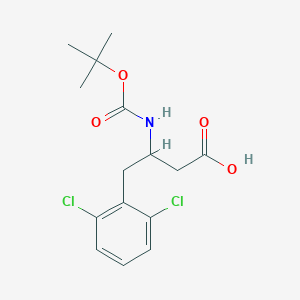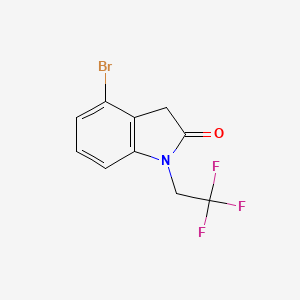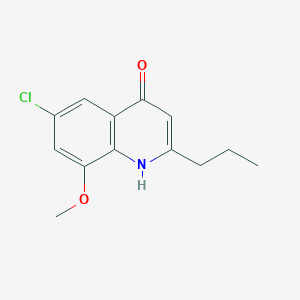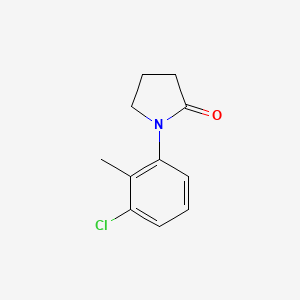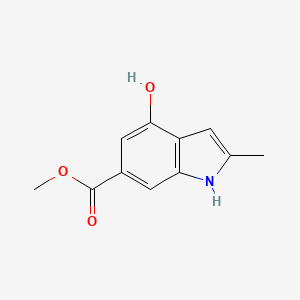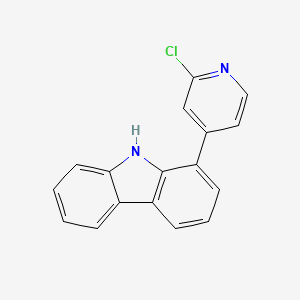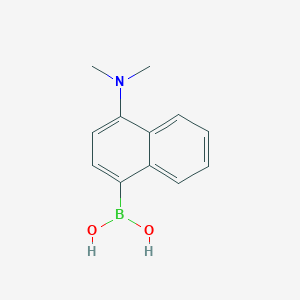
4-Dimethylaminonaphthalene-1-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-1-naphthaleneboronic Acid is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a boronic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-1-naphthaleneboronic Acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group is then reduced to an amino group, yielding 1-aminonaphthalene.
Dimethylation: The amino group is dimethylated using dimethyl sulfate or a similar reagent to form 4-(Dimethylamino)-1-naphthalene.
Borylation: Finally, the dimethylamino-naphthalene undergoes borylation using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to yield 4-(Dimethylamino)-1-naphthaleneboronic Acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反应分析
Types of Reactions: 4-(Dimethylamino)-1-naphthaleneboronic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The dimethylamino group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring is further functionalized.
Coupling Reactions: The boronic acid group can engage in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: 4-(Dimethylamino)-1-naphthalene.
Substitution: Various substituted naphthalenes.
Coupling Reactions: Biaryl compounds.
科学研究应用
4-(Dimethylamino)-1-naphthaleneboronic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
作用机制
The mechanism of action of 4-(Dimethylamino)-1-naphthaleneboronic Acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications.
Pathways Involved: The compound can participate in electron transfer reactions due to the presence of the dimethylamino group, which can donate electrons.
相似化合物的比较
4-(Dimethylamino)benzoic Acid: Similar in structure but with a benzoic acid core instead of a naphthalene ring.
4-(Dimethylamino)pyridine: Contains a pyridine ring and is used as a nucleophilic catalyst.
4-(Dimethylamino)cinnamaldehyde: Features a cinnamaldehyde core and is used in chromogenic assays.
属性
CAS 编号 |
636987-06-9 |
|---|---|
分子式 |
C12H14BNO2 |
分子量 |
215.06 g/mol |
IUPAC 名称 |
[4-(dimethylamino)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C12H14BNO2/c1-14(2)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8,15-16H,1-2H3 |
InChI 键 |
VARHCYCAOVDXOA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C2=CC=CC=C12)N(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


